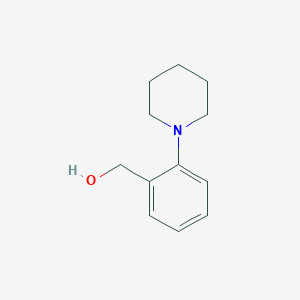

(2-Piperidin-1-yl-phenyl)methanol

描述

Significance of Piperidine (B6355638) Moiety in Heterocyclic Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous feature in a multitude of biologically active compounds and natural products. nih.govencyclopedia.pub Its presence is a cornerstone in drug discovery, with piperidine derivatives constituting more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pubijnrd.org The significance of the piperidine moiety can be attributed to several factors:

Structural Scaffolding: The chair-like conformation of the piperidine ring provides a rigid and predictable three-dimensional framework. This allows for the precise spatial orientation of substituent groups, which is crucial for molecular recognition and binding to biological targets. mdpi.com

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility, lipophilicity, and pharmacokinetic profile of a molecule. researchgate.net

Synthetic Versatility: The piperidine ring is amenable to a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds for screening and optimization. nih.govmdpi.com Its derivatives serve as crucial intermediates in the synthesis of complex organic molecules. ijnrd.org

The piperidine scaffold is not merely a passive linker but can actively participate in binding to biological targets, such as the catalytic site of acetylcholinesterase. mdpi.com Its widespread occurrence in both natural and synthetic bioactive compounds continues to make it a privileged structure in medicinal chemistry. nih.gov

Overview of Benzyl (B1604629) Alcohol Scaffolds in Organic Synthesis

Benzyl alcohol, a simple aromatic alcohol, and its substituted derivatives are fundamental building blocks in organic synthesis. patsnap.com The presence of the hydroxyl group directly attached to a benzylic carbon provides a versatile handle for a variety of chemical transformations.

Key aspects of benzyl alcohol scaffolds in synthesis include:

Reactivity: The benzylic position is activated towards both nucleophilic substitution and oxidation. Benzyl alcohols can be readily oxidized to benzaldehydes or benzoic acids, and the hydroxyl group can be converted into a good leaving group for substitution reactions. patsnap.com

Synthetic Accessibility: A wide range of substituted benzyl alcohols are commercially available or can be synthesized through established methods such as the reduction of corresponding aldehydes and ketones or the addition of organometallic reagents to benzaldehydes. organic-chemistry.orgorganic-chemistry.orgwikipedia.org

Structural Diversity: The benzene (B151609) ring can be functionalized with a variety of substituents, allowing for the fine-tuning of steric and electronic properties of the resulting molecules. This diversity is crucial for developing structure-activity relationships in drug discovery and materials science.

The development of new catalytic methods, such as nickel-catalyzed enantioconvergent cross-coupling reactions, has further expanded the utility of benzyl alcohols, enabling the synthesis of complex chiral molecules from readily available starting materials. acs.org

Research Context of (2-Piperidin-1-yl-phenyl)methanol and Related Structures

This compound, with its ortho-substituted piperidine ring on the phenylmethanol core, represents an interesting scaffold for chemical exploration. The close proximity of the nitrogen atom of the piperidine ring and the hydroxyl group can lead to intramolecular interactions that influence the compound's conformation and reactivity.

Research on structurally related compounds, such as other substituted (piperidin-1-yl)phenylmethanols and N-substituted piperidines, provides a broader context for understanding the potential applications of this specific molecule. For instance, derivatives of piperidine have been investigated for their catalytic activity in polymerization reactions and as ligands for metal complexes. iaea.orgrsc.org Furthermore, the synthesis of N-substituted piperidine derivatives has been a focus in the development of inhibitors for enzymes like steroid-5-alpha-reductase. nih.gov

The synthesis of this compound itself can be approached through methods like the reduction of the corresponding aldehyde, 2-piperidin-1-yl-benzaldehyde. chemicalbook.com The study of its chemical properties and the exploration of its utility as a synthetic intermediate or as a scaffold for new derivatives are areas of ongoing interest in chemical research. The structural arrangement in this compound is also related to bridged piperidine analogues that have been explored as antagonists for receptors like P2Y14R. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(2-piperidin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFXVEQCVPXALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515417 | |

| Record name | [2-(Piperidin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87066-94-2 | |

| Record name | [2-(Piperidin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Piperidin 1 Yl Phenyl Methanol and Analogues

Advanced Synthetic Routes

The construction of the (2-Piperidin-1-yl-phenyl)methanol scaffold involves the strategic formation of a key carbon-nitrogen (C-N) bond and the presence of a hydroxymethyl group on the phenyl ring. Advanced synthetic methods have been developed to achieve this efficiently.

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the target molecule in a minimal number of steps, often through a one-pot reaction, which can be advantageous in terms of time and resource efficiency.

The direct synthesis of this compound can be approached through two primary bond-forming strategies: the formation of the C-N bond as the key step or the construction of the C-C bond of the methanol (B129727) group.

One prominent method for direct C-N bond formation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl amines from aryl halides and an amine. wikipedia.orgorganic-chemistry.org In a potential synthesis of this compound, this would involve the reaction of a 2-halobenzyl alcohol, such as 2-bromobenzyl alcohol, with piperidine (B6355638). The choice of palladium catalyst and ligand is crucial for the success of this reaction, with various generations of catalyst systems developed to expand the substrate scope and improve reaction conditions. wikipedia.org Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines, while sterically hindered ligands have further broadened the applicability of the reaction. wikipedia.org

Another direct approach involves nucleophilic aromatic substitution (SNAr) . This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. For the synthesis of this compound, a suitable precursor would be a 2-fluorobenzyl alcohol, as fluorine is an excellent leaving group in SNAr reactions. nih.govnih.gov The reaction proceeds by the attack of piperidine on the carbon bearing the fluorine atom, followed by the elimination of the fluoride (B91410) ion. nih.gov

Alternatively, the synthesis can be centered around the formation of the C-C bond of the hydroxymethyl group. A plausible route involves the use of an organometallic reagent. For instance, a Grignard reagent could be prepared from a 2-piperidinyl-substituted aryl halide. The subsequent reaction of this Grignard reagent, such as 2-piperidinylphenylmagnesium bromide, with formaldehyde (B43269) would yield the desired this compound after an acidic workup. libretexts.orgaskfilo.com This method relies on the successful formation of the organometallic intermediate in the presence of the piperidine moiety.

A more common and well-documented direct synthesis involves the reduction of 2-piperidin-1-yl-benzaldehyde . This precursor already contains the required C-N bond and the phenyl-piperidine framework. The aldehyde functionality can be selectively reduced to a primary alcohol using a variety of reducing agents.

| Precursor | Reagent(s) | Key Bond Formed | Reaction Type |

| 2-Halobenzyl alcohol | Piperidine, Palladium catalyst, Ligand, Base | C-N | Buchwald-Hartwig Amination |

| 2-Fluorobenzyl alcohol | Piperidine | C-N | Nucleophilic Aromatic Substitution |

| 2-Piperidinyl aryl halide | Magnesium, Formaldehyde | C-C | Grignard Reaction |

| 2-Piperidin-1-yl-benzaldehyde | Reducing agent (e.g., NaBH4, LiAlH4) | C-H (reduction) | Aldehyde Reduction |

The reaction conditions, including temperature and the choice of solvent, are critical parameters that significantly influence the yield and purity of the product in direct synthesis strategies.

In Buchwald-Hartwig aminations, reactions are typically heated, often under reflux conditions, to facilitate the catalytic cycle. The choice of solvent is crucial, with common options including toluene (B28343), xylene, and dioxane. nih.gov The specific temperature and reflux time are dependent on the reactivity of the aryl halide and the amine.

For nucleophilic aromatic substitution reactions, the conditions can vary. While some highly activated substrates may react at room temperature, heating is often necessary to achieve reasonable reaction rates. youtube.com Aprotic solvents are generally used, and the choice of solvent can influence the reaction kinetics. rsc.org For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine has been studied in a variety of aprotic solvents, demonstrating the solvent's role in the reaction mechanism. rsc.org

The reduction of 2-piperidin-1-yl-benzaldehyde is typically carried out at or below room temperature. Solvents such as methanol or ethanol (B145695) are commonly used when employing sodium borohydride (B1222165) (NaBH4), while stronger reducing agents like lithium aluminum hydride (LiAlH4) require anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction with diisobutylaluminium hydride (DIBAL-H) is often performed at low temperatures, such as -78 °C, in a solvent like dichloromethane. chemicalbook.com

| Reaction Type | Typical Solvents | Temperature Conditions |

| Buchwald-Hartwig Amination | Toluene, Xylene, Dioxane | Reflux |

| Nucleophilic Aromatic Substitution | Aprotic solvents (e.g., DMF, DMSO) | Room temperature to elevated temperatures |

| Aldehyde Reduction (NaBH4) | Methanol, Ethanol | 0 °C to room temperature |

| Aldehyde Reduction (LiAlH4) | Diethyl ether, THF | 0 °C to room temperature |

| Aldehyde Reduction (DIBAL-H) | Dichloromethane | -78 °C to room temperature |

Multi-step Reaction Sequences

Multi-step syntheses, while often longer, can provide access to a wider range of analogues and may be more suitable for certain starting materials. A key multi-step route to this compound analogues involves the ring-opening of isatin (B1672199) derivatives.

The reaction of isatin and its derivatives with secondary amines like piperidine provides a versatile entry into 2-aminophenyl-substituted compounds. This reaction involves the nucleophilic attack of piperidine on the C-2 carbonyl group of the isatin ring, leading to the cleavage of the amide bond and the formation of a dicarbonyl intermediate.

The reaction between isatin derivatives and piperidine has been the subject of detailed mechanistic and kinetic studies. The process is initiated by the nucleophilic attack of piperidine on the C-2 carbonyl carbon of the isatin ring. This is followed by a ring-opening of the resulting tetrahedral intermediate.

Nucleophilic Ring-Opening Reactions of Isatin Derivatives with Piperidine

Influence of Substituents and Solvent Composition on Reaction Outcomes

The synthesis of this compound and its derivatives is significantly influenced by the nature of substituents on the aromatic ring and the solvent used. In palladium-catalyzed N-arylation reactions, electron-withdrawing groups on the aryl bromide can facilitate the reaction. beilstein-journals.org For instance, the presence of nitrile and chloro substituents has been shown to assist the coupling of piperazine (B1678402) with a substituted aryl bromide, leading to high yields. beilstein-journals.org

The choice of solvent is also critical. Some reactions may fail in a particular solvent due to low solubility of the reactants. For example, a palladium-catalyzed reaction failed to proceed in toluene because of the poor solubility of the bromo compound. beilstein-journals.org In contrast, changing the solvent from DMF to DME in a copper-catalyzed intramolecular coupling was crucial for achieving good yields. beilstein-journals.org The polarity of the solvent can also affect the excited state decay of piperidine-substituted compounds, with rate constants for radiative and nonradiative pathways being strongly dependent on solvent polarity. mdpi.com

Furthermore, in the context of reductive amination, the use of water as a solvent can prevent the racemization of enantioenriched substrates, enabling highly enantioselective synthesis of C4-substituted piperidines. nih.gov In indium(III)-catalyzed reactions, the solvent can even determine the site of alkylation on indole (B1671886) rings. nih.gov

Palladium-Mediated Coupling Reactions for Aryl-Piperidine Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of aryl-piperidine linkages, a key structural motif in many biologically active compounds. nih.govrsc.org The Buchwald-Hartwig amination is a prominent example, enabling the N-arylation of piperidine derivatives with aryl halides. nih.gov These reactions are favored for large-scale applications and can tolerate sterically demanding substituents on the coupling partners. nih.gov

High-throughput experimentation has been employed to identify effective catalysts for coupling piperidine-based nucleophiles with five-membered (hetero)aromatic bromides, overcoming limitations of standard palladium-catalyzed methods. acs.org The choice of palladium catalyst and ligands is crucial for the success of these couplings. For instance, palladacycles derived from 2-phenylpyridines are believed to be key intermediates in C-H alkylation reactions with alkyl iodides. rsc.org

The reaction conditions, including temperature and reaction time, are also important parameters. Palladium-catalyzed N-arylation reactions typically require temperatures between 80-130 °C and can have prolonged reaction times. nih.gov The development of new palladium catalysts, such as those synthesized from N-benzyl DABCO chloride and palladium chloride, has allowed for successful Suzuki cross-coupling reactions of various aryl halides with arylboronic acids in good to high yields with low catalyst loading. researchgate.net

Reductive Amination Approaches to Piperidine-Containing Alcohols

Reductive amination is a versatile and widely used method for the synthesis of piperidine-containing compounds, including alcohols. nih.govmdpi.com This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine. nih.govmdpi.com

A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and phenylsilane. nih.govresearchgate.netnih.gov For instance, N-methylpiperidine zinc borohydride (ZBNMPP) has been introduced as a stable and efficient reducing agent for the chemoselective reductive amination of aldehydes and ketones under neutral conditions at room temperature. lookchem.com The reaction of 2-aminobenzyl alcohol with glutaraldehyde (B144438) in the presence of a reducing agent like sodium cyanoborohydride leads to the formation of a piperidine ring at the N-terminus. nih.gov

The mechanism of reductive amination of alcohols, often referred to as a "dehydrogenation-imidization-hydroamination" process, involves the initial dehydrogenation of the alcohol to an aldehyde or ketone, followed by imine formation and subsequent hydrogenation. mdpi.com Heterogeneous catalysts are often used due to their high performance and ease of separation and reuse. mdpi.com Kinetic studies on ruthenium-catalyzed reductive amination have provided insights into the influence of various reaction parameters on the yield of the desired amine. researchgate.net

Condensation Reactions with Phenylacetyl Derivatives and Piperidine-Containing Precursors

The synthesis of piperidine-containing structures can be achieved through condensation reactions involving phenylacetyl derivatives and suitable piperidine precursors. For example, the reaction of ethyl cyanoacetate (B8463686) with piperidine in ethanol leads to the formation of 3-oxo-3-(piperidin-1-yl)propanenitrile. nih.gov

In a multi-step synthesis, a ketone can be formed by reacting a phenylacetyl derivative with a piperidine precursor, which is then subsequently reduced to the corresponding alcohol. For instance, 2-(4-Fluorophenyl)-1-[1-(phenylmethyl)piperidin-4-yl]ethanone can be synthesized and then reduced to the alcohol. google.com Similarly, the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride yields [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol. researchgate.net

Eco-friendly and One-Pot Synthesis Approaches

In recent years, there has been a significant shift towards the development of environmentally friendly and efficient synthetic methods. mdpi.comnih.gov One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, are a key aspect of this "green chemistry" approach. mdpi.comresearchgate.net These methods offer several advantages, including reduced reaction times, higher yields, and simplified product isolation. mdpi.com

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of heterocyclic compounds, offering enhanced reaction rates and selectivity. mdpi.com Solvent-free conditions are also being explored to create more sustainable synthetic routes. For example, a three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) has been used to synthesize 4,6-diaryl-3-cyano-2-pyridones in high yields without the need for a solvent. mdpi.com

The use of water as a solvent is another hallmark of green chemistry. Palladium-catalyzed cross-coupling reactions have been successfully carried out in neat water, avoiding the need for organic co-solvents and simplifying product isolation. researchgate.net The development of catalysts that are active in aqueous media is an important area of research. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogs. Both metal-based and organocatalytic systems have been employed to facilitate key bond-forming reactions.

Role of Lewis Acid Catalysis in C-C Bond Formation

Lewis acid catalysis is instrumental in promoting carbon-carbon bond formation in various synthetic transformations. For instance, Lewis acids can catalyze the coupling reaction of 1,3-dicarbonyl compounds with propargylic alcohols. researchgate.net While a direct Lewis acid-catalyzed synthesis of this compound is not explicitly detailed in the provided context, the principles of Lewis acid catalysis are relevant to the formation of the carbon skeleton of such molecules. For example, indium(III) has been used to catalyze the 1,6-hydroarylation of indoles with p-quinone methides, demonstrating its ability to facilitate C-C bond formation. nih.gov The choice of Lewis acid and reaction conditions can influence the regioselectivity of such reactions.

Application of Specific Catalysts (e.g., AlBr3, Palladium Catalysts)

The synthesis of this compound and its analogues frequently involves catalytic methods to ensure efficiency and selectivity. Palladium catalysts, in particular, have demonstrated significant utility in the formation of C-N and C-C bonds essential for constructing the core structure and its derivatives.

One of the common precursors for the synthesis of this compound is 2-piperidin-1-yl-benzaldehyde chemicalbook.com. The final step in this synthetic route is the reduction of the aldehyde group to a primary alcohol. While various reducing agents can be employed, catalytic hydrogenation using a palladium catalyst is a widely used method. For instance, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of various functional groups, including aldehydes and ketones. In a related synthesis of piperidine derivatives, 10% palladium on carbon was used for the hydrogenation of a pyridine (B92270) ring under acidic conditions google.com.

Palladium catalysts are also instrumental in the N-arylation reactions to form the bond between the piperidine nitrogen and the phenyl ring. A patent for the preparation of N-allyl-piperidine derivatives describes the use of various palladium catalysts, including supported metallic palladium, PdCl₂, Pd(OAc)₂, and phosphine complexes of palladium google.com. These catalysts are effective in promoting the reaction between a piperidine derivative and an allylic carbonate google.com.

Furthermore, palladium-catalyzed cross-coupling reactions are pivotal in creating analogues of this compound with diverse substitutions on the phenyl ring. Palladium-catalyzed carbonylative synthesis has been employed to create isocoumarins and phthalides, which are structurally related to the phenyl portion of the target molecule rsc.orgresearchgate.net. These reactions often utilize a palladium catalyst in combination with a carbon monoxide source to introduce a carbonyl group, which can then be further modified rsc.orgresearchgate.net. A recent study also demonstrated a palladium-driven cascade reaction for the synthesis of 2-alkoxyquinolines from 1,3-butadiynamides, showcasing the versatility of palladium catalysis in constructing complex heterocyclic systems mdpi.com.

The table below summarizes the application of palladium catalysts in the synthesis of piperidine derivatives and related compounds.

| Catalyst | Reaction Type | Substrate/Product Example | Reference |

| 10% Pd/C | Hydrogenation | N-[4-[2-(pyridin-4-yl)ethyl]phenyl]acetamide to the corresponding piperidine derivative | google.com |

| 5% Pd/C, PdCl₂, Pd(OAc)₂, Pd(acac)₂, Pd(PPh₃)₄ | N-allylation | 2,2,6,6-tetramethyl-piperidin-4-ol to N-allyl-2,2,6,6-tetramethyl-piperidin-4-ol | google.com |

| PdI₂/KI | Oxidative Aminocarbonylation | 2-Propargyl-1,3-dicarbonyl compounds to 2-(4-acylfuran-2-yl)acetamides | nih.gov |

| Pd catalyst | Carbonylative Synthesis | Synthesis of isocoumarins and phthalides | rsc.orgresearchgate.net |

While the use of AlBr₃ as a catalyst for the direct synthesis of this compound is not prominently documented in recent literature, Lewis acids like Al₂O₃ have been used as catalysts in the reduction of benzaldehydes via the Meerwein-Ponndorf-Verley reaction, which could be a potential route to the target compound researchgate.net.

Investigation of Catalyst Reusability and Efficiency

The efficiency and reusability of catalysts are critical factors in the development of sustainable and cost-effective synthetic processes. In the context of synthesizing this compound and its analogues, research into catalyst performance is ongoing.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. In many industrial applications, Pd/C catalysts are recovered by filtration and can be reused for multiple reaction cycles, often with minimal loss of activity. A patent for the synthesis of piperidine derivatives mentions the filtration of the palladium on carbon catalyst after the reaction, which is a standard procedure that allows for catalyst recovery and potential reuse google.com.

The efficiency of a catalyst is typically measured by its turnover number (TON) and turnover frequency (TOF). These parameters quantify the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively. For palladium-catalyzed reactions, the efficiency can be influenced by various factors, including the choice of ligand, solvent, and reaction conditions. For example, in the N-allylation of piperidine derivatives, the amount of palladium catalyst required can be as low as 0.5% by weight, indicating high efficiency google.com.

While specific studies on the reusability of catalysts for the synthesis of this compound are not extensively reported, related research provides insights. For instance, a study on a supported copper catalyst for the hydrogenation of 5-hydroxymethylfurfural (B1680220) demonstrated that the catalyst could be reused after a two-step thermal treatment involving calcination and reduction mdpi.com. Such regeneration protocols could potentially be adapted for catalysts used in the synthesis of the target compound.

The following table presents data on catalyst loading and efficiency for related reactions, illustrating the high efficiency of modern catalytic systems.

| Catalyst | Reaction | Catalyst Loading | Yield | Reference |

| Pd(PPh₃)₄ | N-allylation | 0.5 - 25 wt% | - | google.com |

| PdI₂ | Oxidative Aminocarbonylation | 0.33 - 1 mol% | 54 - 81% | nih.gov |

| Bisguanidinium/Molybdate | Asymmetric Sulfenamide Oxidation | 0.05 - 0.2 mol% | up to 91% | acs.org |

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives of this compound is of great interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. The target compound itself has a chiral center at the carbinol carbon, and its derivatives can have additional stereocenters on the piperidine or phenyl rings.

Recent advances in asymmetric catalysis have provided powerful tools for controlling stereochemistry in the synthesis of piperidine derivatives. Rhodium-catalyzed C-H functionalization has emerged as a strategy for the site-selective and stereoselective introduction of substituents onto the piperidine ring. For instance, the C2-functionalization of N-Boc-piperidine using a chiral rhodium catalyst, Rh₂(R-TCPTAD)₄, can proceed with high diastereoselectivity and enantioselectivity nih.gov. This methodology allows for the synthesis of 2-substituted piperidine analogues, which are structurally related to derivatives of this compound.

Another approach to stereoselective synthesis involves the use of chiral starting materials derived from natural sources. For example, (−)-(S)-perillaldehyde has been used as a chiral precursor for the synthesis of aminodiols. This multi-step synthesis includes a reductive amination step where the stereochemistry is controlled by the existing chiral center in the molecule nih.gov.

Ruthenium-catalyzed reactions have also been shown to be effective in creating chiral piperidine-containing molecules. A ruthenium-catalyzed C-C coupling-oxidative lactonization of a 1,4-butanediol (B3395766) with an alkyne bearing an N-Boc-piperidine moiety resulted in the formation of a lactone with complete anti-diastereoselectivity and high enantioselectivity (90-96% ee) acs.org. This demonstrates the potential for creating complex chiral structures incorporating a piperidine ring.

The stereoselective reduction of a prochiral ketone precursor is a direct method to establish the chiral carbinol center in derivatives of this compound. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

The table below highlights some examples of stereoselective synthesis of piperidine derivatives.

| Catalyst/Method | Reaction | Product | Stereoselectivity | Reference |

| Rh₂(R-TCPTAD)₄ | C-H Functionalization of N-Boc-piperidine | 2-Substituted piperidine | 11:1 d.r., 93% ee | nih.gov |

| Reductive Amination | Synthesis from (−)-(S)-perillaldehyde | Chiral aminodiols | Diastereoselective | nih.gov |

| RuHCl(CO)(PPh₃)₃ | C-C Coupling-Oxidative Lactonization | Lactone with N-Boc-piperidine | >20:1 dr, 90-96% ee | acs.org |

| Rh₂(R-TPPTTL)₄ | C-H Functionalization of N-Bs-piperidine | 2-Substituted piperidine | >30:1 d.r., 52-73% ee | nih.gov |

These examples underscore the significant progress made in the stereoselective synthesis of complex molecules containing the piperidine scaffold, providing a foundation for the development of chiral derivatives of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Piperidin 1 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of (2-Piperidin-1-yl-phenyl)methanol provides characteristic signals corresponding to the distinct proton environments within the molecule. Analysis of the chemical shifts (δ), reported in parts per million (ppm), allows for the assignment of each proton.

The aromatic protons on the phenyl ring typically appear as a multiplet in the downfield region, generally between δ 7.22 and 7.35 ppm. The proton of the hydroxyl group (-OH) is often observed as a broad singlet, though its chemical shift can be variable. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) resonate as a singlet around δ 4.68 ppm. The protons of the piperidine (B6355638) ring exhibit signals in the aliphatic region of the spectrum. The axial and equatorial protons adjacent to the nitrogen atom appear as a multiplet around δ 2.91 ppm, while the remaining piperidine protons are observed as multiplets between δ 1.55 and 1.74 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic (C₆H₄) | 7.35 - 7.22 (m) |

| Hydroxymethyl (CH₂) | 4.68 (s) |

| Piperidine (α-CH₂) | 2.91 (m) |

| Piperidine (β, γ-CH₂) | 1.74 - 1.55 (m) |

Note: (s) = singlet, (m) = multiplet. Data is representative and may vary slightly based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

The carbon atom of the hydroxymethyl group (-CH₂OH) is typically found around δ 65.0 ppm. The aromatic carbons show signals in the range of δ 123.0 to 152.0 ppm. The carbon atom to which the piperidine and hydroxymethyl groups are attached (C-1) appears around δ 152.0 ppm, while the carbon bearing the hydroxymethyl group (C-2) is observed near δ 135.0 ppm. The other aromatic carbons resonate between δ 123.0 and 129.0 ppm. The carbons of the piperidine ring are observed in the upfield region, with the α-carbons appearing around δ 54.0 ppm and the β and γ carbons resonating at approximately δ 26.0 and 24.0 ppm, respectively. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-1 (Aromatic) | 152.0 |

| C-2 (Aromatic) | 135.0 |

| Other Aromatic Carbons | 129.0 - 123.0 |

| Hydroxymethyl (CH₂) | 65.0 |

| Piperidine (α-C) | 54.0 |

| Piperidine (β-C) | 26.0 |

| Piperidine (γ-C) | 24.0 |

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum reveals correlations between coupled protons. For this compound, this would show correlations between adjacent protons on the phenyl ring and within the piperidine ring, confirming their respective spin systems. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). These 2D NMR experiments are invaluable for the complete and accurate structural elucidation of the molecule. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are seen as sharp peaks around 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and hydroxymethyl groups appear in the 3000-2800 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is typically observed around 1200-1000 cm⁻¹. The C-O stretching vibration of the primary alcohol is found in the 1050-1000 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | **Wavenumber (cm⁻¹) ** |

|---|---|

| O-H Stretch (Alcohol) | 3400 - 3200 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2800 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-N Stretch (Tertiary Amine) | 1200 - 1000 |

| C-O Stretch (Primary Alcohol) | 1050 - 1000 |

Note: Values are approximate and can be influenced by the sample preparation method and physical state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the exact molecular weight and offers insights into its structural composition through the analysis of fragmentation patterns. The compound has a molecular formula of C₁₂H₁₇NO and a molecular weight of approximately 191.27 g/mol . nih.govguidechem.combiosynth.com The monoisotopic mass is 191.131014166 Da. nih.govguidechem.com

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ at m/z 191 would be observed. Common fragmentation pathways for this structure would include:

Loss of a hydroxyl radical (•OH): leading to a fragment at m/z 174.

Cleavage of the C-C bond between the phenyl ring and the methanol (B129727) group: This can result in the formation of a stable tropylium-like ion or other phenyl-containing fragments. Ions at m/z 77 (phenyl) are common in the fragmentation of such compounds. nih.gov

Fragmentation of the piperidine ring: This typically involves α-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl fragments. A characteristic fragment for the piperidinyl group itself can appear at m/z 84 or 85.

Formation of a [M-H]⁺ ion: Loss of a hydrogen atom can lead to a stable ion at m/z 190.

Advanced techniques such as collision-induced dissociation can provide further structural details. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, offer another dimension of characterization.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 192.13829 | 144.0 |

| [M+Na]⁺ | 214.12023 | 148.4 |

| [M-H]⁻ | 190.12373 | 145.6 |

| [M+H-H₂O]⁺ | 174.12827 | 136.7 |

Data sourced from predicted values and is for illustrative purposes. uni.lu

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and for mapping intermolecular interactions within the crystal lattice. While a specific, publicly available crystal structure for this compound was not identified, analysis of structurally similar piperidine derivatives provides a clear indication of the expected structural features.

Single-crystal X-ray diffraction (SC-XRD) allows for the unambiguous determination of a molecule's absolute structure. ncl.ac.uk By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated. The analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. For chiral molecules crystallized in a non-centrosymmetric space group, SC-XRD can also determine the absolute configuration. This technique would confirm the connectivity of the piperidine ring to the phenyl group at the ortho position relative to the hydroxymethyl group and establish the conformation of the entire molecule.

The diffraction data reveals the crystal's internal symmetry and the dimensions of its fundamental repeating unit, the unit cell. This information includes the crystal system (e.g., monoclinic, orthorhombic), the space group (e.g., P2₁/c, Pna2₁), and the unit cell parameters (a, b, c, α, β, γ). researchgate.netresearchgate.net For example, analysis of related piperidine-containing compounds often reveals crystallization in common space groups like the monoclinic P2₁/c or the triclinic P-1. researchgate.netiucr.orgnih.gov These parameters are crucial for understanding the packing efficiency and symmetry of the molecules in the crystal.

Table 2: Illustrative Crystal Data for Structurally Related Piperidine Derivatives

| Compound | Phenyl(pyridin-2-yl)methanol researchgate.net | [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol researchgate.net |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| a (Å) | 7.4385 (8) | 10.2490 (13) |

| b (Å) | 14.3429 (16) | 11.4710 (9) |

| c (Å) | 9.2255 (10) | 20.997 (3) |

| **β (°) ** | 90 | 116.344 (3) |

| **Volume (ų) ** | 984.27 (19) | 2212.2 (5) |

This table presents data from related compounds to illustrate the type of information obtained from XRD analysis.

The crystal structure of this compound is expected to be significantly influenced by intermolecular forces, particularly hydrogen bonding. The hydroxyl group (-OH) is a strong hydrogen bond donor, while the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group are hydrogen bond acceptors. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted benzene (B151609) ring.

The phenyl group contains π electrons and will exhibit characteristic π → π* transitions. These typically appear as two absorption bands: a strong band (the E2-band) around 200-220 nm and a weaker, structured band (the B-band) around 250-280 nm. The substitution on the phenyl ring by the piperidinyl and hydroxymethyl groups will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these bands. The nitrogen and oxygen atoms possess non-bonding electrons (n electrons), which can lead to n → π* transitions. These are typically much weaker than π → π* transitions and may be observed as a shoulder on the main B-band or be obscured by it. The solvent used for the analysis can also affect the spectrum, particularly for n → π* transitions. Analysis of the spectrum can provide valuable information on the electronic structure and conjugation within the molecule.

Computational Chemistry and Theoretical Investigations of 2 Piperidin 1 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. materialsciencejournal.org DFT methods are employed to determine a molecule's geometry and a host of other electronic properties with a high degree of accuracy. nih.gov

Geometry Optimization and Electronic Structure Prediction

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. For a molecule like (2-Piperidin-1-yl-phenyl)methanol, this would involve finding the most stable arrangement of the piperidine (B6355638) and phenyl rings relative to each other. Studies on similar heterocyclic compounds have shown that the piperidine ring generally adopts a stable chair conformation. nih.govuomphysics.net The optimization process also yields crucial electronic structure information, such as bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Piperidine-Containing Compound. (Note: This data is illustrative and based on findings for other piperidine derivatives, not this compound.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-N | 1.46 | C-N-C | 112.5 |

| C-C (piperidine) | 1.53 | N-C-C | 110.8 |

| C-C (phenyl) | 1.39 | C-C-C (phenyl) | 120.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic transitions. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. materialsciencejournal.org For piperidine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. uomphysics.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Piperidine Derivative. (Note: This data is for illustrative purposes and does not represent this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential | 6.5 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.net In a molecule like this compound, the oxygen atom of the methanol (B129727) group and the nitrogen atom of the piperidine ring would be expected to be regions of high electron density. uomphysics.net

Electrophilic Centered Charge Transfer (ECT) Analysis

There is no available research data detailing the Electrophilic Centered Charge Transfer (ECT) analysis for this compound. This type of analysis is crucial for understanding the electronic properties of a molecule, particularly its ability to accept electrons in a chemical reaction. Without dedicated computational studies, a data table and detailed findings for this specific compound cannot be provided.

Quantum Chemical Global Activity Parameters (Hardness, Softness, Electrophilicity)

Similarly, a search of scientific literature did not yield any studies that have calculated the quantum chemical global activity parameters for this compound. These parameters, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are fundamental in predicting the chemical reactivity and stability of a molecule. The absence of this data prevents the creation of a detailed summary and a corresponding data table for the compound's hardness, softness, and electrophilicity index.

Biological Activity and Pharmacological Potential of 2 Piperidin 1 Yl Phenyl Methanol and Its Derivatives

Antimicrobial Activity Studies

Derivatives of the piperidine (B6355638) scaffold have demonstrated significant promise in the ongoing search for novel antimicrobial agents to combat the challenge of drug-resistant pathogens. Research has shown that modifications to the piperidine ring and its substituents can lead to compounds with potent activity against a wide spectrum of bacteria and fungi.

A number of studies have highlighted the antibacterial potential of piperidine derivatives. For instance, novel synthesized piperidine derivatives have been tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the disc diffusion method. researchgate.net In one study, a derivative, compound 2 , was found to be more active than its analogue, compound 1 , and showed good activity against S. aureus when compared to the standard drug chloramphenicol. researchgate.net

In another study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and evaluated for their antibacterial activity against various strains. The results indicated that all the synthesized compounds showed good activity when compared with the standard drug ampicillin. biomedpharmajournal.org Similarly, research on diphenyl(piperidin-4-yl)methanol derivatives revealed encouraging antibacterial activity. derpharmachemica.com Specifically, compounds within a sulfonamide series (1b and 1g ) and a urea (B33335) series (2h ) were identified as the most potent. derpharmachemica.com

Further research into other piperidine derivatives has shown varied but significant inhibitory effects. One study involving six novel piperidine derivatives (compounds 5 to 10 ) found that compound 6 exhibited the strongest and broadest inhibitory activity against bacteria including Bacillus cereus, E. coli, S. aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org The minimum inhibitory concentration (MIC) for compound 6 was as low as 0.75 mg/ml against B. subtilis. academicjournals.org In contrast, some derivatives, such as 1,3-dipyrrolidinobenzene, showed no activity, suggesting that the type and position of halogen and piperidine substituents have a significant effect on antimicrobial efficacy. tandfonline.com

The synthesis of 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives also yielded compounds with notable antibacterial properties. Compound 20 from this series displayed the best activity, with a MIC value of 6.25 µg/mL against both S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Activity Metric | Notable Findings | Reference(s) |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate (Compound 2 ) | Staphylococcus aureus | Escherichia coli | Zone of Inhibition | More active than its analogue; good activity against S. aureus. | researchgate.net |

| 2,6-diaryl-3-methyl-4-piperidones | Various | Various | Not specified | All compounds showed good activity compared to ampicillin. | biomedpharmajournal.org |

| Diphenyl(piperidin-4-yl)methanol sulfonamides (1b , 1g ) | Not specified | Not specified | Not specified | Most potent among the sulfonamide series tested. | derpharmachemica.com |

| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (Compound 6 ) | B. cereus, B. subtilis, S. aureus, M. luteus | E. coli, P. aeruginosa, K. pneumoniae | MIC | Strongest activity (MIC 0.75-1.5 mg/ml) against all seven bacteria tested. | academicjournals.org |

| 2-[4-(4-Ethylpiperazin-1-ylcarbonyl)phenyl]-1H-benzimidazole (Compound 20 ) | S. aureus, MRSA | Not specified | MIC | Best activity in its series, with MIC of 6.25 µg/mL. | nih.gov |

The antifungal potential of piperidine derivatives is also a significant area of investigation. Several compounds have demonstrated efficacy against a range of fungal pathogens, including yeast-like fungi and molds.

In a study of 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives, several compounds exhibited significant antifungal activity. Specifically, compounds 13 , 14 , 18 , 19 , and 33 showed MIC values of 3.12 µg/mL, which is comparable to the standard antifungal drug fluconazole (B54011). nih.gov

Research on a series of novel piperidine derivatives revealed that compounds 5 , 6 , 9 , and 10 displayed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org However, these same compounds were inactive against Fusarium verticillioides, Candida utilis, and Penicillium digitatum, indicating a degree of selectivity in their antifungal action. academicjournals.org Another study showed that certain piperidine derivatives (compounds 5 , 6 , 7 ) had good antifungal activity against C. albicans, with MICs ranging from 32–64 μg/ml, which was superior to fluconazole in that particular study. tandfonline.com

Additionally, the synthesis of benzoyl and sulphonyl derivatives of piperidine-4-carboxamide resulted in compounds with potential antifungal properties, with one derivative (compound III ) showing good antifungal activity that could be valuable in pharmacokinetic and pharmacodynamic studies of new antibiotics. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Fungal Species | Activity Metric | Notable Findings | Reference(s) |

| 2-[4-(Piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives (13 , 14 , 18 , 19 ) | Candida spp., Aspergillus spp. | MIC | Significant activity with MIC values of 3.12 µg/mL, close to fluconazole. | nih.gov |

| Novel Piperidine Derivatives (5 , 6 , 9 , 10 ) | A. niger, A. flavus, S. cerevisiae, C. albicans | Zone of Inhibition | Varying degrees of inhibition against tested fungi. | academicjournals.org |

| 2,6-dipiperidino-1,4-dihalogenobenzenes (5 ); Pyrrolidine derivatives (6 , 7 ) | C. albicans | MIC | Good antifungal activity with MICs of 32–64 μg/ml. | tandfonline.com |

| Piperidine-4-carboxamide sulphonyl derivative (Compound III ) | Not specified | Not specified | Showed good antifungal activity. | researchgate.net |

The precise mechanisms through which (2-Piperidin-1-yl-phenyl)methanol and its derivatives exert their antimicrobial effects are not fully elucidated and can vary depending on the specific structural class of the derivative. However, research into related heterocyclic compounds provides plausible modes of action.

For certain antifungal derivatives, one proposed mechanism is the inhibition of ergosterol (B1671047) biosynthesis. researchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. This mechanism is the hallmark of azole antifungal drugs.

In some heterocyclic sulfonamides, the antimicrobial action may involve the disruption of microtubule assembly. derpharmachemica.com Microtubules are essential for cell division, motility, and maintaining cell structure. Their disruption can be lethal to microbial cells. The presence of a sulfonamide moiety in some piperidine derivatives suggests this could be a potential pathway for their activity. derpharmachemica.com

Enzyme Inhibition Studies

The structural versatility of the piperidine nucleus has made it a valuable template for designing inhibitors of various enzymes implicated in human diseases. Research has extended to metabolic enzymes involved in inflammatory pathways and carbohydrate digestion.

Piperidine derivatives have been successfully developed as potent inhibitors of several metabolic enzymes.

Soluble Epoxide Hydrolase (sEH): Potent piperidine-derived amide inhibitors of human soluble epoxide hydrolase (sEH) have been identified. nih.gov This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory properties. Inhibition of sEH elevates EET levels, making these inhibitors promising for treating inflammatory conditions. Structure-activity relationship studies showed that steric and electronic properties are crucial, as placing a methyl group at the 4-position of the piperidine ring led to a significant loss of activity. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL): Benzylpiperidine derivatives have been explored as reversible inhibitors of monoacylglycerol lipase (MAGL). acs.org MAGL is the primary enzyme for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). MAGL inhibitors are of interest for their potential anti-inflammatory, anti-nociceptive, and anti-cancer properties. unisi.it Molecular modeling studies have helped to predict the binding modes of these inhibitors within the MAGL active site. acs.org

Monoamine Oxidase (MAO): Certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which contain a core structure related to piperidine, have been evaluated for their inhibitory activity against monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). mdpi.com MAOs are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders. Several compounds showed good, non-selective inhibitory activity against both MAO-A and MAO-B. mdpi.com

NLRP3 Inflammasome: A series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were designed as inhibitors of the NLRP3 inflammasome. nih.gov The NLRP3 protein possesses ATPase activity, which is crucial for its function in the inflammatory response. Several derivatives were shown to inhibit this enzymatic activity, thereby blocking pyroptotic cell death and the release of the pro-inflammatory cytokine IL-1β. nih.gov

Inhibitors of α-glucosidase and α-amylase are important therapeutic agents for managing type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting them, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. nih.gov Numerous piperidine derivatives have been investigated for this purpose.

Naturally occurring piperidine alkaloids like nojirimycin (B1679825) and deoxynojirimycin are known α-glucosidase inhibitors, which has inspired the synthesis of novel analogues. researchgate.net A study on 3,4-dihydroxy piperidines reported for the first time their potential as α-glucosidase inhibitors, with several derivatives showing excellent activity compared to standard drugs like acarbose. nih.gov

Piperidine-substituted chalcones have also emerged as a promising class of inhibitors. A variety of these chalcones were synthesized and found to inhibit α-amylase with IC₅₀ values ranging from 9.86 to 35.98 μM, which is comparable to the standard, acarbose. tandfonline.comnih.gov Molecular docking studies suggest these compounds bind effectively to the catalytic site of the enzyme. tandfonline.comnih.gov Similarly, piperine, an alkaloid found in Piper nigrum, has demonstrated inhibitory effects on both α-amylase (IC₅₀ = 105 µg/mL) and α-glucosidase. nih.gov

Furthermore, a series of dihydrofuro[3,2-b]piperidine derivatives were synthesized, with some compounds showing significantly stronger inhibitory potency against α-glucosidase than acarbose. mdpi.com For example, compound 32 had an IC₅₀ value of 0.07 μM. mdpi.com

Table 3: Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity of Piperidine Derivatives

| Derivative Class | Target Enzyme | Activity Metric (IC₅₀) | Key Findings | Reference(s) |

| 3,4-Dihydroxy piperidines | α-Glucosidase | Not specified | Derivatives with polar groups showed excellent activity compared to standards. | nih.gov |

| Dihydrofuro[3,2-b]piperidines | α-Glucosidase | 0.07 μM (Compound 32 ) | Significantly more potent than acarbose. | mdpi.com |

| Piperidine-substituted Chalcones | α-Amylase | 9.86–35.98 μM | All tested compounds showed inhibitory activity comparable to acarbose. | tandfonline.comnih.gov |

| Piperine | α-Amylase, α-Glucosidase | 105 µg/mL (Amylase) | Natural piperidine alkaloid with dual inhibitory effects. | nih.gov |

Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission. nih.gov Their inhibition is a key therapeutic strategy, particularly in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov While AChE levels tend to decrease in the central nervous system during the progression of Alzheimer's, BChE activity often increases, playing a significant role in acetylcholine (B1216132) regulation and potentially contributing to amyloid plaque deposition. nih.gov Consequently, dual inhibitors of both AChE and BChE are of considerable interest. nih.gov

Research has shown that certain piperidine derivatives can inhibit these enzymes. For instance, the natural alkaloid boldine (B1667363) has been found to inhibit both AChE and BChE, with IC50 values of 372 μmol/l and 321 μmol/l, respectively. nih.gov The similar inhibition levels for both enzymes suggest an interaction with the anionic subsite, as BChE lacks a peripheral anionic subsite. nih.gov

Mushroom Tyrosinase Inhibition Potential

Tyrosinase is a key enzyme in melanogenesis, the process of melanin (B1238610) production. Its inhibition is a sought-after strategy in the cosmetic and pharmaceutical industries for developing depigmenting agents. researchgate.netnih.gov Several studies have highlighted the potential of piperidine derivatives as tyrosinase inhibitors. researchgate.netnih.gov

For example, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov Among them, a compound bearing a 2,4-dihydroxy group on the benzylidene moiety demonstrated potent inhibition with IC50 values of 0.0433 µM for monophenolase and 0.28 µM for diphenolase activity, significantly more potent than the standard inhibitor kojic acid. nih.gov Another study on 2-arylbenzothiazole derivatives identified a compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, with an exceptionally low IC50 value of 0.2 ± 0.01 μM, making it 55 times more potent than kojic acid. mdpi.com Kinetic studies revealed this compound to be a competitive inhibitor for both monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.com

Furthermore, research on 4-benzylpiperidine (B145979) derivatives has led to the synthesis of new tyrosinase inhibitors, with one compound showing a potent IC50 of 3.80 µM. nih.gov These findings underscore the potential of piperidine-containing structures in the development of novel and effective tyrosinase inhibitors. researchgate.netnih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. MMP-1, in particular, plays a crucial role in tumor progression by degrading native collagen. nih.gov The development of MMP-1 inhibitors is therefore a significant area of cancer research. nih.gov

Through a structure-activity relationship (SAR) transfer method, new MMP-1 inhibitors have been predicted and synthesized. nih.gov One such compound, with a chloro substituent, demonstrated approximately 3.5 times higher inhibitory activity against MMP-1 than a previously reported compound. nih.gov Pharmacophore modeling suggests that the carbonyl group of the γ-lactam in these inhibitors contributes to their activity through hydrogen bond formation with residues in the MMP-1 active site. nih.gov

Anti-Inflammatory Properties

The anti-inflammatory potential of piperidine and related heterocyclic derivatives has been explored through various studies, focusing on their ability to modulate key inflammatory pathways.

In Vitro and In Silico Approaches to Anti-Inflammatory Activity

In vitro assays are commonly used to evaluate the anti-inflammatory potential of novel compounds. psecommunity.org One such method is the inhibition of albumin denaturation, as protein denaturation is a key factor in inflammation. psecommunity.orginnovareacademics.in A study on newly synthesized furan (B31954) hybrid molecules containing piperidine and other N-heterocycles showed significant anti-inflammatory activity, with some compounds exhibiting higher inhibition of albumin denaturation than the standard drug ketoprofen. psecommunity.org

Computational, or in silico, approaches are also valuable in predicting the biological activities of compounds. nih.gov For a series of α-methylene-γ-lactams, in silico predictions indicated potential anti-inflammatory activity. nih.gov Subsequent in vivo testing using a TPA-induced mouse ear edema model confirmed that some of these compounds exhibited better inhibition of inflammation than the standard drug indomethacin (B1671933) at the same dose. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are central to the inflammatory process as they mediate the production of prostaglandins. jpp.krakow.plderpharmachemica.com While COX-1 is a constitutive enzyme with "housekeeping" functions, COX-2 is inducible and its expression is upregulated during inflammation. jpp.krakow.plderpharmachemica.com Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. derpharmachemica.comnih.gov

Several studies have focused on designing and synthesizing selective COX-2 inhibitors. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as COX-2 inhibitors, with docking studies showing that the SO2Me group fits into a secondary pocket of the COX-2 active site. nih.gov One compound from this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited high potency with a COX-2 IC50 of 0.07 µM and a selectivity index of 508.6. nih.gov

Similarly, novel indole (B1671886) derivatives have been synthesized as indomethacin analogs with the aim of achieving higher COX-2 selectivity. derpharmachemica.com Compounds incorporating SO2Me or SO2NH2 groups, known pharmacophores for COX-2, demonstrated significant anti-inflammatory activity and selectivity for COX-2 over COX-1. derpharmachemica.com Piperine, a major component of black pepper, has also been shown to decrease PMA-induced COX-2 expression and prostaglandin (B15479496) E2 production in macrophages. nih.gov

Anticancer Activity and Cytotoxicity

The quest for new and effective anticancer agents has led to the investigation of various heterocyclic compounds, including those with piperazine (B1678402) and benzimidazole (B57391) scaffolds. nih.govresearchgate.net

Research into 1,2-benzothiazine derivatives incorporating phenylpiperazine has shown promising anticancer activity. nih.gov One compound, BS230, demonstrated stronger cytotoxicity towards a breast adenocarcinoma cell line (MCF7) than the established anticancer drug doxorubicin, while showing lower toxicity to healthy cells. nih.gov Molecular docking studies suggest that this compound can bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov

In another study, a series of 2-phenylbenzimidazole (B57529) derivatives were synthesized and evaluated for their in vitro anticancer activity against human lung, breast, and prostate cancer cell lines. researchgate.net The results indicated that the synthesized compounds exhibited moderate to good antiproliferative activity. researchgate.net Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and assessed for their cytotoxicity against non-cancerous and breast cancer cell lines. nih.gov One of these compounds was identified as the most potent against 4T1 breast cancer cells. nih.gov

Evaluation Against Cancer Cell Lines

While specific data for the direct anticancer activity of this compound is not extensively available in the public domain, studies on structurally similar piperazine-tethered bergenin (B1666849) hybrids have demonstrated notable cytotoxic effects. For instance, certain derivatives have shown significant activity against tongue cancer cells. Specifically, the introduction of N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide and N-(4-phenylthiazol-2-yl)-2-(piperazin-1-yl)acetamide at the 7th position of bergenin enhanced its cytotoxic activity. nih.gov

Furthermore, a series of pyrimidine (B1678525) derivatives incorporating aryl urea moieties has been synthesized and evaluated for their in vitro anticancer activities against colon and prostate cancer cell lines. One particular compound from this series exhibited potent cytotoxic activity against the SW480 colon cancer cell line with an IC50 value of 11.08 µM. nih.gov Mechanistic studies of this compound indicated that it induces cell cycle arrest at the G2/M phase and promotes apoptosis. nih.gov

Table 1: Cytotoxic Activity of Selected Piperidine and Piperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine derivative with aryl urea moiety | SW480 (Colon) | 11.08 | nih.gov |

Molecular Targets in Cancer Pathways (e.g., MAPK14)

The development of specific inhibitors for MAPK14 is an active area of research. The structural features of piperidine-containing compounds can be optimized to fit into the ATP-binding pocket of the kinase, thereby inhibiting its activity. The nitrogen atom within the piperidine ring is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a common feature of kinase inhibitors.

Antioxidant Activity

The ability of a compound to neutralize free radicals is a measure of its antioxidant potential, a property that is beneficial in combating oxidative stress-related diseases, including cancer. The antioxidant capacity of this compound and its derivatives has been investigated using standard assays.

DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. The assay measures the reduction of the stable DPPH radical, which is observed as a color change from violet to yellow.

Studies on a series of 1-aryl/aralkyl piperazine derivatives have demonstrated their potential as DPPH radical scavengers. For instance, certain xanthine-containing piperazine derivatives have shown measurable IC50 values in this assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. While the antioxidant activity of these derivatives was found to be lower than the standard butylated hydroxytoluene (BHT), the results confirm that the piperazine moiety can contribute to radical scavenging. nih.gov Similarly, novel 3-benzylidene-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized and shown to possess significant DPPH scavenging activity, with some derivatives exhibiting stronger antioxidant potential than the standard ascorbic acid. researchgate.net

Table 2: DPPH Radical Scavenging Activity of Selected Piperazine Derivatives

| Compound | IC50 (µmol/L) | Reference |

| 3a | 371.97 | nih.gov |

| 3c | 189.42 | nih.gov |

| 3f | 420.57 | nih.gov |

| Butylated Hydroxytoluene (BHT) | 113.17 | nih.gov |

Concentration-Dependent Antioxidant Capacity

The antioxidant activity of these compounds is typically observed to be concentration-dependent. As the concentration of the piperidine or piperazine derivative increases, the percentage of scavenged DPPH radicals also increases. This dose-dependent relationship is a key indicator of true antioxidant potential. The evaluation of various concentrations allows for the determination of the IC50 value, providing a quantitative measure of the compound's antioxidant efficacy. nih.govresearchgate.net

Other Pharmacological Applications

Beyond cancer and oxidative stress, the pharmacological landscape of piperidine-containing compounds extends to other therapeutic areas, including the treatment of parasitic infections.

Anthelmintic Activity

Helminth infections, caused by parasitic worms, are a major global health concern. The development of new anthelmintic agents is crucial to combat the growing issue of drug resistance. While specific studies on the anthelmintic activity of this compound are limited, the piperidine and piperazine scaffolds are present in many known anthelmintic drugs. The nitrogenous core of these structures is often essential for interacting with molecular targets in the nervous or muscular systems of the parasites, leading to paralysis and expulsion. The investigation into the anthelmintic potential of novel this compound derivatives could therefore be a promising avenue for future research.

ROR-gamma Modulation for Autoimmune and Inflammatory Diseases

The retinoic acid-related orphan receptor gamma (RORγt) is a key transcription factor that governs the differentiation of Th17 cells, which are crucial in the pathogenesis of various autoimmune and inflammatory diseases. Modulation of RORγt activity is therefore a promising therapeutic strategy. While direct studies on this compound as a ROR-gamma modulator are not extensively documented in the available literature, the broader class of piperidine-containing compounds has been explored for this target. The development of small-molecule inhibitors that can interfere with Th17 differentiation and the subsequent production of pro-inflammatory cytokines like IL-17 is an active area of research. These inhibitors, which can be inverse agonists or antagonists, represent a potential avenue for treating conditions such as psoriasis and inflammatory bowel disease.

Complement Factor B Inhibition

The alternative pathway (AP) of the complement system is a critical component of innate immunity, and its dysregulation is implicated in several diseases. Factor B (FB) is a serine protease that plays a pivotal role in the amplification of the AP. Inhibition of Factor B is a key strategy to control the pathological activation of this pathway.

Derivatives of this compound have been identified as potent inhibitors of complement factor B. For instance, a series of piperidinyl indole derivatives have been synthesized and evaluated for their inhibitory activity. Specific compounds from this class have demonstrated significant potential in modulating the alternative pathway.

A notable example is the discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid (LNP023), a factor B inhibitor designed for treating a range of complement-mediated diseases. nih.gov While not a direct derivative of this compound, its structure incorporates a substituted piperidine ring, highlighting the importance of this motif in the design of Factor B inhibitors. A patent for piperidinyl indole derivatives as complement factor B inhibitors includes compounds that are structurally more closely related to this compound. google.com

Table 1: Examples of this compound Derivatives as Complement Factor B Inhibitors

| Compound Name | Structure | Reference |

|---|---|---|

| 4-(1-((5,7-dimethyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzenesulfonamide | [Structure not available in search results] | google.com |

| (4-(1-((5,7-dimethyl-1H-indol-4-yl)methyl)piperidin-2-yl)phenyl)methanol | [Structure not available in search results] | google.com |

GPR119 Agonist Activity for Glucose Homeostasis

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders. researchgate.net Activation of GPR119, which is primarily expressed in pancreatic β-cells and intestinal L-cells, leads to enhanced glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). semanticscholar.org This dual mechanism helps to improve glucose homeostasis.

Several series of piperidine derivatives have been developed as potent GPR119 agonists. bohrium.comnih.gov These compounds have shown efficacy in preclinical models, demonstrating the potential to lower blood glucose levels. bohrium.comnih.gov The optimization of these derivatives often focuses on improving their potency, metabolic stability, and pharmacokinetic profiles. bohrium.comnih.gov

One area of investigation involves the synthesis of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. bohrium.comnih.gov These efforts have led to the identification of potent and orally bioavailable GPR119 agonists that have demonstrated the ability to augment insulin secretion and lower plasma glucose excursion in animal models of diabetes. bohrium.comnih.gov

Table 2: Research Findings on Piperidine Derivatives as GPR119 Agonists

| Compound Series | Key Findings | Reference |

|---|---|---|

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives | Identification of potent and orally bioavailable GPR119 agonists. Demonstrated augmentation of insulin secretion and lowering of plasma glucose in diabetic animal models. | bohrium.comnih.gov |

MCR-1 Inhibition for Colistin (B93849) Resistance

The emergence of plasmid-mediated colistin resistance, primarily due to the mobile colistin resistance (mcr-1) gene, poses a significant threat to global health. The MCR-1 enzyme is a phosphoethanolamine transferase that modifies lipid A, reducing the binding of colistin to the bacterial outer membrane. Finding inhibitors of MCR-1 is a critical strategy to restore the efficacy of this last-resort antibiotic.

Recent studies have explored the potential of different chemical scaffolds to inhibit MCR-1. While direct studies on this compound derivatives are not prominent, the search for small molecule inhibitors is active. For example, pyrazolone (B3327878) compounds have been investigated and shown to enhance the efficacy of colistin against MCR-1-expressing E. coli. nih.gov These compounds are thought to work by binding to the active site of the MCR-1 protein. nih.gov This highlights the principle of targeting the resistance mechanism directly, a strategy that could potentially be applied to derivatives of this compound in the future.

Structure-Activity Relationship (SAR) Studies and Drug Design

Impact of Substituent Modifications on Biological Profiles